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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)-1H-tetrazole

Cat. No.: B3340377 Get Quote

For researchers and professionals in drug development, the precise structural elucidation of

novel compounds is paramount. 5-(2-Methoxyphenyl)-1H-tetrazole, a heterocyclic compound

with potential applications in medicinal chemistry, presents a unique spectroscopic fingerprint.

This guide provides a comprehensive analysis of its expected spectroscopic data, drawing

comparisons with its structural isomers and related derivatives to offer a robust framework for

its identification and characterization.

Introduction to Spectroscopic Analysis of Tetrazoles
5-substituted 1H-tetrazoles are a class of compounds with significant interest in pharmaceutical

and materials science.[1] Their structural verification relies heavily on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique

piece of the structural puzzle, and when combined, they offer unambiguous confirmation of the

molecular architecture.

Predicted and Comparative Spectroscopic Data
While a complete set of experimental spectra for 5-(2-Methoxyphenyl)-1H-tetrazole is not

readily available in public repositories, we can predict its spectral characteristics with high

accuracy based on data from its isomers and other closely related compounds.
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NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of

organic molecules in solution.

A standard protocol for acquiring ¹H and ¹³C NMR spectra for 5-substituted 1H-tetrazoles is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse experiment with a 30-degree pulse angle.

Set the spectral width to cover the expected chemical shift range (typically 0-16 ppm).

Use a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled experiment (e.g., using a zgpg pulse program).

Set the spectral width to cover the expected chemical shift range (typically 0-180 ppm).

Use a longer relaxation delay (e.g., 2-5 seconds).

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct

the spectrum, and reference it to the residual solvent peak or an internal standard (e.g.,

TMS).

¹H NMR Analysis:
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The proton NMR spectrum of 5-(2-Methoxyphenyl)-1H-tetrazole is expected to show distinct

signals for the aromatic protons and the methoxy group protons. The tetrazole N-H proton often

appears as a broad singlet at a downfield chemical shift, typically above 15 ppm in DMSO-d₆,

although this signal can be exchangeable with D₂O.[2]

¹³C NMR Analysis:

The carbon NMR spectrum will provide information on all the unique carbon environments in

the molecule. The carbon atom of the tetrazole ring typically resonates around 155 ppm.[3]

Table 1: Comparison of ¹H and ¹³C NMR Data for Methoxyphenyl-1H-tetrazole Isomers.

Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

5-(2-

Methoxyphenyl)-1H-

tetrazole (Predicted)

DMSO-d₆

~3.9 (s, 3H, OCH₃),

~7.1-7.8 (m, 4H, Ar-

H), >15 (br s, 1H, NH)

~56 (OCH₃), ~112,

121, 130, 132 (Ar-

CH), ~125 (Ar-C),

~157 (Ar-C-O), ~154

(C-tetrazole)

5-(3-

Methoxyphenyl)-1H-

tetrazole[4]

DMSO-d₆

3.85 (s, 3H), 7.18 (s,

1H), 7.52 (t, 1H, J=8.0

Hz), 7.58-7.64 (m, 2H)

55.4, 112.1, 116.9,

119.2, 125.4

5-(4-

Methoxyphenyl)-1H-

tetrazole[4]

DMSO-d₆

3.83 (s, 3H), 7.15 (d,

2H, J=8.9 Hz), 7.97

(d, 2H, J=8.8 Hz)

55.4, 114.8, 116.4,

128.6, 154.8, 161.4

Note: The predicted values for the 2-methoxy isomer are based on additive rules and

comparison with the 3- and 4-methoxy isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying functional groups within a molecule.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum.

Place the sample on the ATR crystal or in the KBr pellet holder.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum.

For 5-(2-Methoxyphenyl)-1H-tetrazole, the FT-IR spectrum is expected to show characteristic

absorption bands. The disappearance of the nitrile (C≡N) stretching band (around 2230 cm⁻¹)

from the starting material (2-methoxybenzonitrile) and the appearance of a broad N-H

stretching band are key indicators of tetrazole formation.[5]

Table 2: Expected FT-IR Absorption Bands for 5-(2-Methoxyphenyl)-1H-tetrazole.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H stretch (tetrazole) 3400-3000 Broad, Medium

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic, -OCH₃) 2950-2850 Medium

C=N, C=C stretch (tetrazole &

aromatic)
1650-1450 Medium to Strong

C-O stretch (aryl ether) 1250-1200 Strong

C-N stretch 1150-1050 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in either positive or negative ion mode.

For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap

mass analyzer to obtain accurate mass measurements.

Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and

compare it with the calculated exact mass.

The molecular formula for 5-(2-Methoxyphenyl)-1H-tetrazole is C₈H₈N₄O, with a

monoisotopic mass of 176.06981 Da.[6] High-resolution mass spectrometry should confirm this

exact mass with high accuracy.

Table 3: Predicted m/z Values for 5-(2-Methoxyphenyl)-1H-tetrazole Adducts.[6]

Adduct Predicted m/z

[M+H]⁺ 177.07709

[M+Na]⁺ 199.05903

[M-H]⁻ 175.06253
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of 5-(2-Methoxyphenyl)-1H-tetrazole.
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Caption: Workflow for synthesis, spectroscopic characterization, and comparative analysis.

Conclusion
The structural confirmation of 5-(2-Methoxyphenyl)-1H-tetrazole relies on a multi-technique

spectroscopic approach. By comparing its predicted spectral data with the experimental data of
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its isomers and other related compounds, researchers can confidently identify and characterize

this molecule. This guide provides the necessary framework, including expected spectral

features and standardized experimental protocols, to aid in the successful elucidation of this

and similar 5-substituted 1H-tetrazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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